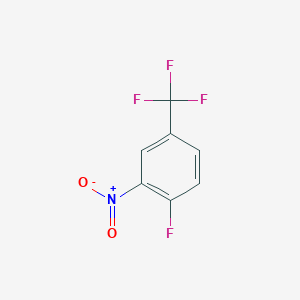
3-Bromo-4-methoxyaniline
Overview
Description
3-Bromo-4-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-4-methoxyaniline is a chemical compound with the molecular formula C7H8BrNO It’s known to be used as an intermediate in the synthesis of other compounds .
Mode of Action
It’s used in the synthesis of triazole analogs of combretastatin a-4 . These analogs are known to act as cytotoxic agents and inhibitors of tubulin , a protein that is crucial for cell division and structure.
Biochemical Pathways
Given its use in the synthesis of tubulin inhibitors , it can be inferred that it may indirectly affect the microtubule dynamics in cells, which are crucial for cell division and structure.
Result of Action
Compounds synthesized using this compound, such as the triazole analogs of combretastatin a-4, have been reported to exhibit cytotoxic activity and inhibit tubulin . This suggests that this compound could potentially contribute to these effects.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methoxyaniline is known to interact with various enzymes and proteins. It is used to prepare triazole analogs of combretastatin A-4, which are cytotoxic agents and inhibitors of tubulin
Cellular Effects
Given its use in the synthesis of cytotoxic agents, it may influence cell function by disrupting normal cell division and growth
Molecular Mechanism
It is used in the synthesis of selective 5-HT1B receptor inverse agonists , suggesting it may interact with this receptor
Temporal Effects in Laboratory Settings
It is recommended to store the compound at room temperature in a dark place
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxyaniline can be synthesized through several methods. One common method involves the bromination of 4-methoxyaniline. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, this compound is often produced by starting with p-nitrochlorobenzene. This compound undergoes a series of reactions, including nitration, reduction, and bromination, to yield the desired product. The process involves careful control of reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-bromo-4-methoxycyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Major Products:
Oxidation: Quinones, oxidized derivatives
Reduction: 3-Bromo-4-methoxycyclohexylamine
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
3-Bromo-4-methoxyaniline is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It is involved in the synthesis of drugs that exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Bromo-3-methoxyaniline
- 5-Bromo-4-methoxy-2-methylaniline
- 5-Bromo-4-methoxy-2-nitroaniline
- 4-Bromo-5-methoxybenzene-1,2-diamine
Comparison: 3-Bromo-4-methoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its isomers, such as 4-Bromo-3-methoxyaniline, it exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of specific target molecules in pharmaceuticals and other applications .
Properties
IUPAC Name |
3-bromo-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUFTXMBONJQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359376 | |
| Record name | 3-Bromo-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-41-8 | |
| Record name | 3-Bromo-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-Bromo-4-methoxyaniline as described in the research?
A1: The synthesis of this compound follows a three-step process starting with p-fluoronitrobenzene. First, p-fluoronitrobenzene undergoes bromination. Then, etherification is performed to obtain 3-bromo-4-methoxynitrobenzene. Finally, the nitro group in 3-bromo-4-methoxynitrobenzene is reduced to yield the desired product, this compound. This entire process achieves an overall yield of approximately 63% [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

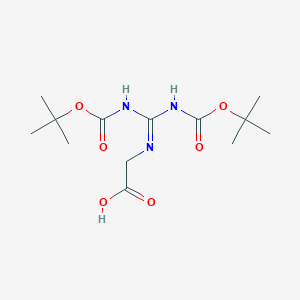
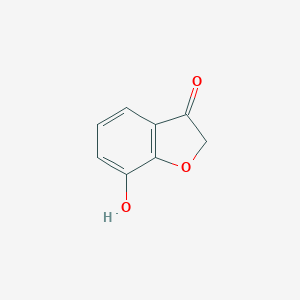
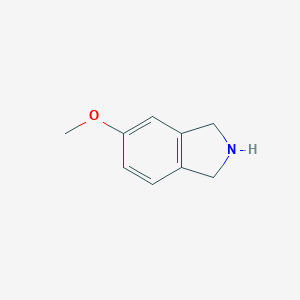

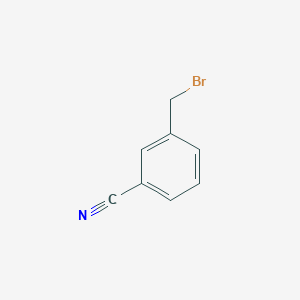
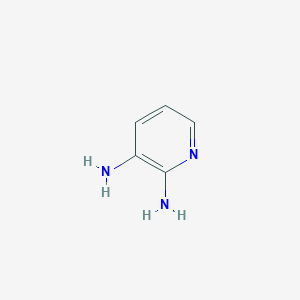
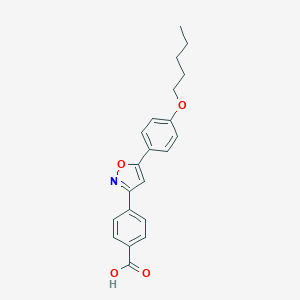
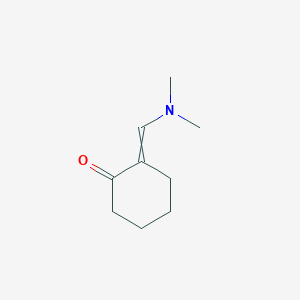


![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)
